molecular formula C19H19ClN4O B12730615 Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)- CAS No. 129112-36-3

Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-

Cat. No.: B12730615
CAS No.: 129112-36-3
M. Wt: 354.8 g/mol
InChI Key: ZNHNXVXLAMBEDT-UHFFFAOYSA-N
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Description

Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with amines or amides, followed by cyclization. For Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-, the synthesis might involve:

    Condensation Reaction: Reacting 3-chlorophenol with a suitable quinazoline precursor.

    Cyclization: Forming the quinazoline ring structure.

    Substitution: Introducing the 4-methyl-1-piperazinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-, like other quinazoline derivatives, may have applications in:

    Chemistry: As intermediates in organic synthesis.

    Biology: Studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic agents for cancer, inflammation, and infectious diseases.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action for quinazoline derivatives often involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Inhibiting or activating biochemical pathways, such as kinase inhibition in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-: can be compared with other quinazoline derivatives like:

Uniqueness

The uniqueness of Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)- lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other quinazoline derivatives.

Properties

CAS No.

129112-36-3

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

4-(3-chlorophenoxy)-2-(4-methylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C19H19ClN4O/c1-23-9-11-24(12-10-23)19-21-17-8-3-2-7-16(17)18(22-19)25-15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3

InChI Key

ZNHNXVXLAMBEDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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